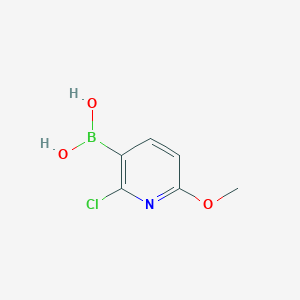
(2-Chlor-6-methoxypyridin-3-yl)boronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as CMPB, often involves palladium-catalyzed cross-coupling reactions . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular formula of CMPB is C6H7BClNO3 . It has a molecular weight of 187.39 . The structure includes a boronic acid group attached to a pyridine ring, which contains a chlorine and a methoxy group at positions 2 and 6, respectively .Chemical Reactions Analysis
Boronic acids, such as CMPB, are known for reversible covalent inhibition of hydroxyl proteases . This property can be utilized in various chemical reactions and transformations .Physical and Chemical Properties Analysis
CMPB is a solid compound . Its SMILES string is COc1nc(Cl)ccc1B(O)O . The InChI is 1S/C6H7BClNO3/c1-12-6-4(7)2-3-5(8)9-6/h2-3,10-11H,1H3 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktion
Diese Verbindung wird in der Suzuki-Miyaura-Kreuzkupplungsreaktion verwendet, einer zentralen Reaktion in der organischen Chemie. Sie hat aufgrund ihrer Fähigkeit, Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder -triflaten unter Verwendung eines Palladiumkatalysators zu bilden, bedeutende Anwendungen in der Polymerwissenschaft sowie in der Feinchemie- und Pharmaindustrie .
Herstellung von Arylazabicyclooctanderivaten
Sie dient als Vorläufer bei der Herstellung von Arylazabicyclooctanderivaten, die potentielle Arginin-Vasopressin-Rezeptorantagonisten sind. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Hyponatriämie .
Regioselektive Herstellung von Halo-Oligopyridinen
Die Verbindung ist an der regioselektiven Herstellung von Halo-Oligopyridinen und Oligopyridinen beteiligt. Diese Verbindungen haben aufgrund ihrer einzigartigen strukturellen und elektronischen Eigenschaften verschiedene Anwendungen, darunter Elektronik und Pharmazeutika .
Katalytische Protodeboronierung
Katalytische Protodeboronierung: von Pinacolboronsäureestern verwendet diese Verbindung. Dieser Prozess ist wichtig, um Boronsäuregruppen aus Molekülen zu entfernen, ohne andere funktionelle Gruppen zu beeinflussen, was in der synthetischen Chemie wertvoll ist .
Sensorik und Detektion
Boronsäuren sind bekannt für ihre Rolle bei der Entwicklung von Sensoren und Detektionsmethoden. Sie können Komplexe mit einer breiten Palette von Analyten bilden, was in der Umweltüberwachung und medizinischen Diagnostik nützlich ist .
Arzneimittelforschung
Boronsäuren spielen eine moderne Rolle als „magisches Element“ in der biomedizinischen Wissenschaft. Sie werden aufgrund ihrer grundlegenden Chemie und Wechselwirkungen bei physiologischem pH-Wert für potenzielle Anwendungen in der Pharmakologie und chemischen Biologie in Betracht gezogen .
Polymer- oder Optoelektronikmaterialien
Schließlich findet diese Verbindung ihre Verwendung in der Synthese von Materialien für Polymere oder Optoelektronik. Borinsäuren und ihre Derivate werden aufgrund ihrer einzigartigen Eigenschaften in Kreuzkupplungsreaktionen, Katalyse, medizinischer Chemie und als Materialien für die Optoelektronik verwendet .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including CMPB, are valuable tools in the development of new drugs and crop protection agents . They enable the introduction of the methoxy and boronic acid moieties into target molecules . Therefore, the study and application of CMPB and similar compounds are expected to continue in the future.
Wirkmechanismus
Target of Action
The primary target of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The (2-Chloro-6-methoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The key biochemical pathway involved in the action of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
They are readily prepared and are generally environmentally benign .
Result of Action
The primary result of the action of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of (2-Chloro-6-methoxypyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound should be stored under specific conditions (2-8°C) to maintain its stability .
Eigenschaften
IUPAC Name |
(2-chloro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVPHGRFAKSAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674581 | |
| Record name | (2-Chloro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-25-8 | |
| Record name | (2-Chloro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


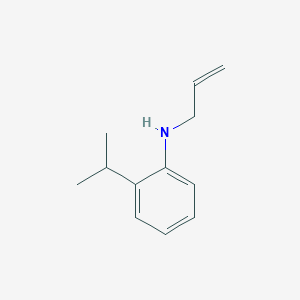

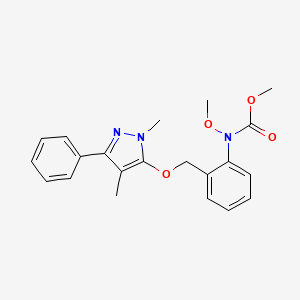
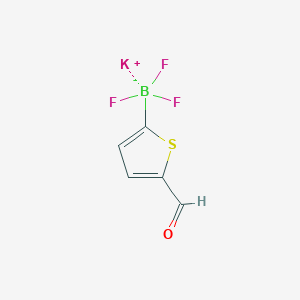
![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)
![3-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462849.png)
![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)
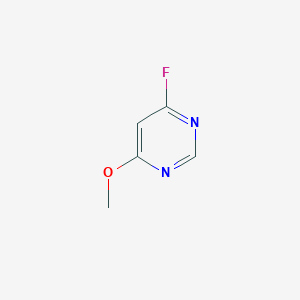
![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)
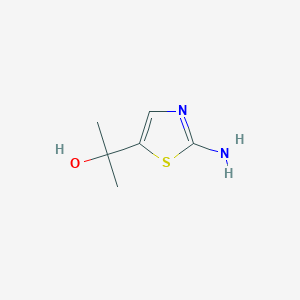
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)
![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)
